2h-Furo[3,2-e]indole
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Overview
Description
2H-Furo[3,2-e]indole is a heterocyclic compound that combines the structural features of both furan and indole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[3,2-e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-dimethyl-3-carbethoxy-5-hydroxyacetic acid with dimethylformamide and phosphorus oxychloride, leading to the formation of the desired furoindole derivative through intramolecular cyclization .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2H-Furo[3,2-e]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of oxo-furoindole derivatives.
Reduction: Formation of dihydro-furoindole derivatives.
Substitution: Formation of halogenated furoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel materials and as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2H-Furo[3,2-e]indole involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in critical biological processes. For example, certain derivatives of furoindole have shown significant inhibitory activity against tumor cell lines by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Furo[2,3-f]indole: Another furoindole derivative with similar structural features.
Benzofuro[3,2-b]indole: A related compound with a benzene ring fused to the furoindole structure.
Uniqueness: 2H-Furo[3,2-e]indole stands out due to its specific fusion of furan and indole rings, which imparts unique electronic and steric properties
Properties
CAS No. |
28579-31-9 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-furo[3,2-e]indole |
InChI |
InChI=1S/C10H7NO/c1-2-10-8(4-6-12-10)7-3-5-11-9(1)7/h1-5H,6H2 |
InChI Key |
IARKIYJCHZZSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=CC=NC3=CC=C2O1 |
Origin of Product |
United States |
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